3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl and phenyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,4-dimethylpyrazole with phenyl isocyanate under controlled conditions to form the desired carboxamide derivative . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other intermolecular interactions, influencing the activity of its targets . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different substitution patterns.
N-phenylpyrazole: Lacks the dimethyl substitution but shares the phenyl group attached to the pyrazole ring.
Uniqueness
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Properties
CAS No. |
70584-31-5 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3,4-dimethyl-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-9-8-15(14-10(9)2)12(16)13-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,16) |
InChI Key |
ZCRZHLIWTSQXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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